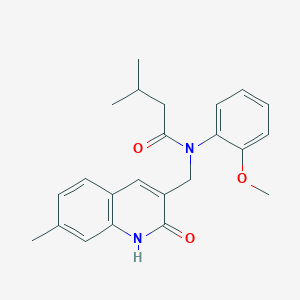

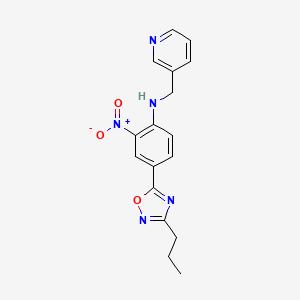

![molecular formula C21H19ClN4O B7697906 3-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7697906.png)

3-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

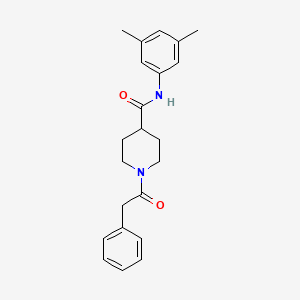

“3-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide” is a chemical compound with the molecular formula C21H19ClN4O . It belongs to the class of compounds known as 1H-pyrazolo[3,4-b]quinolines .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]quinolines, the class of compounds to which the given compound belongs, has been extensively studied . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) has been introduced .Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-b]quinolines, which includes the given compound, consists of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis

The chemical reactions involving 1H-pyrazolo[3,4-b]quinolines have been studied . The main methods of synthesis, which involve various chemical reactions, include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others .Physical And Chemical Properties Analysis

The molecular formula of “this compound” is C21H19ClN4O . It has an average mass of 378.855 Da and a monoisotopic mass of 378.124725 Da .Wirkmechanismus

Target of Action

The primary targets of 3-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide are currently unknown. This compound belongs to the family of pyrazolopyridines, which are known for their diverse biological activities . .

Mode of Action

Pyrazolopyridines are known to interact with their targets through various mechanisms, including binding to active sites, allosteric modulation, and interference with protein-protein interactions .

Biochemical Pathways

Given the structural similarity to other pyrazolopyridines, it may influence several pathways related to cell signaling, proliferation, and survival

Result of Action

Compounds within the pyrazolopyridine family have been associated with various biological activities, including antibacterial, antiviral, antifungal, and antitumor activity . The specific effects of this compound would depend on its targets and mode of action.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 3-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide in lab experiments is its potential therapeutic applications. This compound may be useful in the development of new treatments for various diseases. However, one limitation of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.

Zukünftige Richtungen

There are several future directions for the study of 3-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide. One direction is the further study of its mechanism of action and its effects on various biological systems. Another direction is the development of new synthetic methods for this compound that may make it easier to produce in large quantities. Additionally, this compound may be studied further for its potential therapeutic applications in the treatment of various diseases.

Synthesemethoden

The synthesis of 3-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves several steps. The first step involves the reaction of 2-aminobenzonitrile with 2-chloroquinoline in the presence of a base to form 2-(quinolin-2-yl)benzonitrile. The second step involves the reaction of this intermediate with isobutyl bromide in the presence of a base to form 2-(quinolin-2-yl)-N-isobutylbenzamide. The final step involves the reaction of this intermediate with 3-chlorobenzoyl chloride in the presence of a base to form this compound.

Wissenschaftliche Forschungsanwendungen

3-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been shown to have potential applications in scientific research. This compound has been studied for its effects on various biological systems, including the nervous system, cardiovascular system, and immune system. It has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Eigenschaften

IUPAC Name |

3-chloro-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O/c1-13(2)12-26-20-17(11-14-6-3-4-9-18(14)23-20)19(25-26)24-21(27)15-7-5-8-16(22)10-15/h3-11,13H,12H2,1-2H3,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVOSHKMMCZYCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

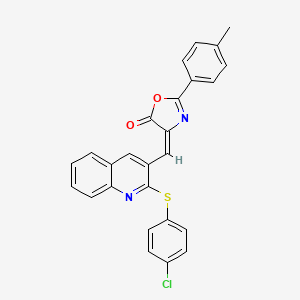

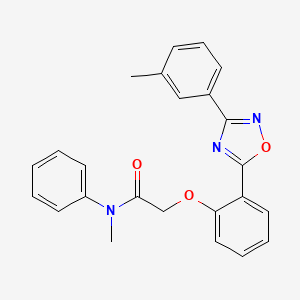

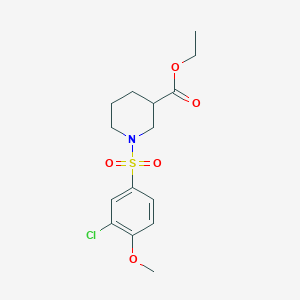

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7697823.png)

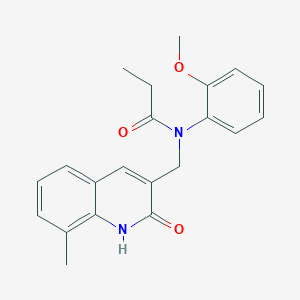

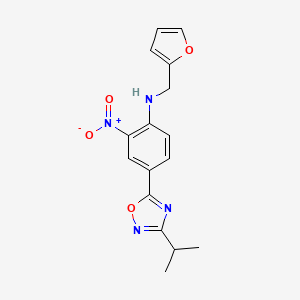

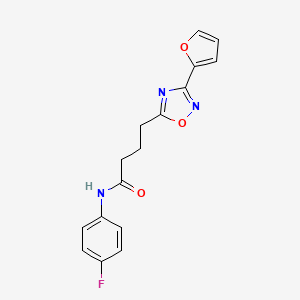

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7697845.png)

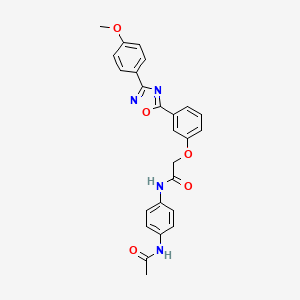

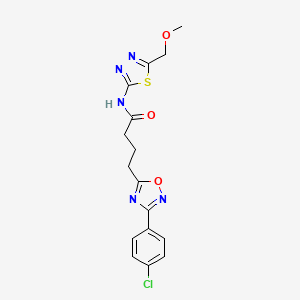

![N-{5-[(3-acetylphenyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide](/img/structure/B7697896.png)